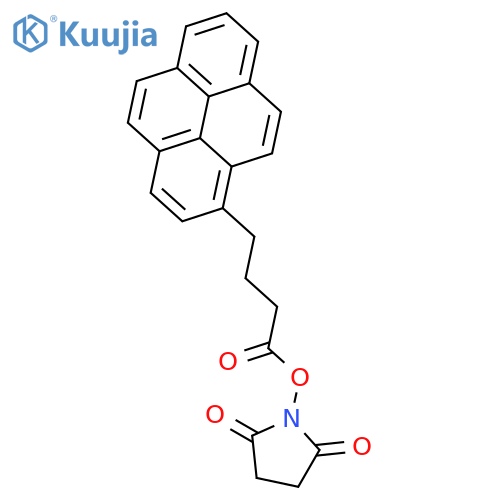Cas no 114932-60-4 (2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate)

114932-60-4 structure
商品名:2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 化学的及び物理的性質
名前と識別子
-
- 1-Pyrenebutanoic acid,2,5-dioxo-1-pyrrolidinyl ester
- N-Hydroxysuccinimidyl Pyrenebutanoate
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI&
- 1-Pyrenebutanoic acid, succinimidyl ester
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMIDE ESTER
- 4-(1-Pyrene)butanoic acid succimidyl ester
- 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester
- Pyrenebutyric acid NHS ester
- SucciniMidyl 1-Pyrenebutanoate
- 1-succinimidyl-3’-pyrenebutyrate
- 1-[1-Oxo-4-(pyrenyl)butoxy]- 2,5-pyrrolidinedione
- 2,5-Pyrrolidinedione, 1-[1-oxo-4-(1-pyrenyl)butoxy]-
- 1-Pyrenebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- 1-PYRENEBUTYRIC ACID N-HYDROXYSUCCINIMI
- 1-Succinimidyl-3'-pyrenebutyrate
- 2,5-DIOXOPYRROLIDIN-1-YL 4-(PYREN-1-YL)BUTANOATE
- 1-Pyrenebutanoic Acid Succinimidyl Ester
- 2,5-Pyrrolidinedione, 1-[1-oxo-4-(pyrenyl)butoxy]-
- 1-Succinimidyl-3'-pyrenebutyric acid
- 2,5-dioxoazolidinyl 4-pyrenylbutanoate
- 1-Succinimidyl-3'-pyrene butyric acid
- 4739AH
- CS-W0
- AKO
- PD150563
- P2767
- CS-W013867
- FT-0608285
- 114932-60-4
- 1-aPyrenebutanoic acid, 2,a?-adioxo-a?-apyrrolidinyl ester
- 97427-71-9
- H11454
- PbSe
- 1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%
- MFCD00077403
- J-003161
- DTXSID90150902
- (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
- LCZC294
- SCHEMBL388103
- 1-Pyrenebutanoic acid, 2,5-dioxo-1-pyrrolidinyl ester
- 2,5-Pyrrolidinedione, 1-(1-oxo-4-(1-pyrenyl)butoxy)-
- 2,5-Dioxopyrrolidin-1-yl4-(pyren-1-yl)butanoate
- AS-69306
- R01-0026
- BP-27869
- FT-0670131
- AKOS015898061
- DTXCID3073393
- DA-66080
- YBNMDCCMCLUHBL-UHFFFAOYSA-N
- 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
-
- MDL: MFCD00077403
- インチ: 1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
- InChIKey: YBNMDCCMCLUHBL-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 385.13100
- どういたいしつりょう: 385.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 660
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 63.7
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 132-136 °C(lit.)
- ふってん: 590.9±43.0 °C at 760 mmHg
- フラッシュポイント: 311.2±28.2 °C
- 屈折率: 1.738
- ようかいど: Insuluble (1.0E-3 g/L) (25 ºC),
- PSA: 63.68000
- LogP: 4.45180
- ようかいせい: 未確定
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- ちょぞうじょうけん:(BD305485)
- リスク用語:R36/37/38
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40130-100mg |
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate |
114932-60-4 | 100mg |
¥998.0 | 2021-09-08 | ||
| abcr | AB465691-250mg |
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; . |
114932-60-4 | 95% | 250mg |
€135.50 | 2025-02-14 | |
| Ambeed | A959894-100mg |
N-Hydroxysuccinimidyl Pyrenebutanoate |
114932-60-4 | 98% | 100mg |
$39.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017478-5g |
1-Pyrenebutyric acid N-hydroxysuccinimide ester |
114932-60-4 | 98% | 5g |
¥3150.00 | 2024-08-09 | |
| abcr | AB465691-250 mg |
1-Pyrenebutyric acid N-hydroxysuccinimide ester, 95%; . |
114932-60-4 | 95% | 250mg |
€178.00 | 2023-04-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N134794-250mg |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate |
114932-60-4 | 95% | 250mg |
¥545.90 | 2023-09-01 | |
| Chemenu | CM328600-5g |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate |
114932-60-4 | 95%+ | 5g |
$629 | 2023-11-24 | |
| Chemenu | CM328600-5g |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate |
114932-60-4 | 95%+ | 5g |
$644 | 2021-08-18 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPY-1-250mg |
Pyrenebutyric acid NHS ester |
114932-60-4 | >95.00% | 250mg |
¥270.0 | 2023-09-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-NA881-100mg |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate |
114932-60-4 | 95% | 100mg |
¥368.0 | 2023-03-05 |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate 関連文献
-
Corinne Sadlowski,Sarah Balderston,Mandeep Sandhu,Reza Hajian,Chao Liu,Thanhtra P. Tran,Michael J. Conboy,Jacobo Paredes,Niren Murthy,Irina M. Conboy,Kiana Aran Lab Chip 2018 18 3230
114932-60-4 (2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate) 関連製品
- 97427-71-9(1-Pyrenebutanoicacidsuccinimidylester)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 857369-11-0(2-Oxoethanethioamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:114932-60-4)N-HydroxysucciniMidyl Pyrenebutanoate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:114932-60-4)2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

清らかである:99%
はかる:5g
価格 ($):323.0